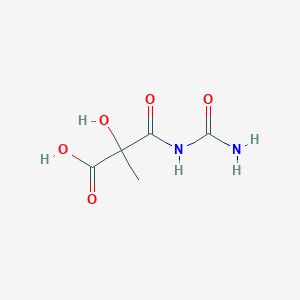
3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid is a complex organic compound with significant biochemical and industrial relevance This compound is characterized by its unique structure, which includes a carbamoylamino group, a hydroxy group, and a methyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with carbamoyl chloride under controlled conditions to introduce the carbamoylamino group. The hydroxy and methyl groups are then introduced through subsequent reactions involving hydroxylation and methylation, respectively.
Industrial Production Methods: Industrial production of this compound may involve the use of enzymatic processes to enhance yield and purity. Enzymes such as carbamoylases can be employed to catalyze specific steps in the synthesis, ensuring efficient conversion of intermediates to the desired product. The use of biocatalysts in industrial settings helps in achieving high specificity and reducing the need for harsh chemical reagents .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The carbamoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the carbamoylamino group.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amides .
Aplicaciones Científicas De Investigación
3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. This compound can also participate in signaling pathways by acting as a ligand for certain receptors, influencing cellular responses .
Comparación Con Compuestos Similares
- 3-(Carbamoylamino)-2-hydroxy-3-oxopropanoic acid
- 2-Hydroxy-2-methyl-3-oxopropanoic acid
- 3-(Aminomethyl)-2-hydroxy-2-methyl-3-oxopropanoic acid
Comparison: Compared to its analogs, 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid is unique due to the presence of both a carbamoylamino group and a hydroxy group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
90773-29-8 |
|---|---|
Fórmula molecular |
C5H8N2O5 |
Peso molecular |
176.13 g/mol |
Nombre IUPAC |
3-(carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C5H8N2O5/c1-5(12,3(9)10)2(8)7-4(6)11/h12H,1H3,(H,9,10)(H3,6,7,8,11) |
Clave InChI |
MGHLADSUTBTZHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(=O)N)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


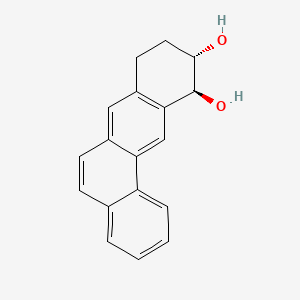
![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
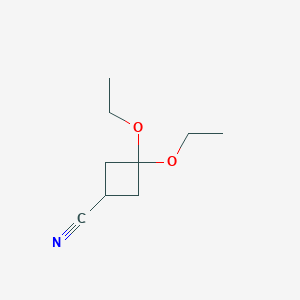
![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

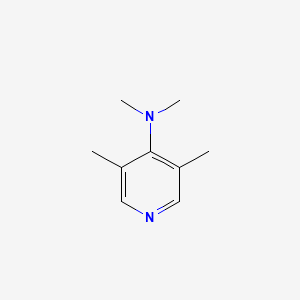
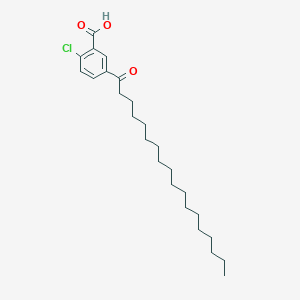
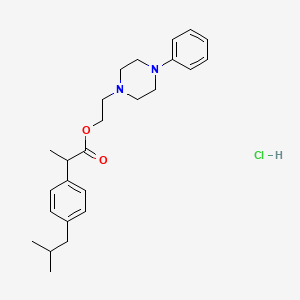
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)
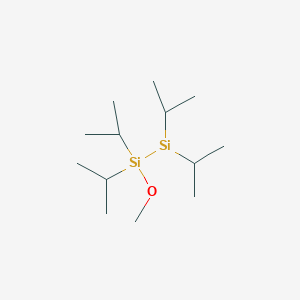
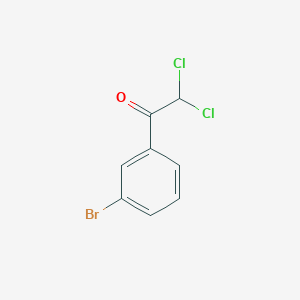
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)
